molecular formula C18H22N2O2 B7633874 N-[1-(2,5-dimethylphenyl)ethyl]-N,6-dimethyl-4-oxo-1H-pyridine-3-carboxamide

N-[1-(2,5-dimethylphenyl)ethyl]-N,6-dimethyl-4-oxo-1H-pyridine-3-carboxamide

Cat. No. B7633874
M. Wt: 298.4 g/mol
InChI Key: NVDRWBYSHUYRQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,5-dimethylphenyl)ethyl]-N,6-dimethyl-4-oxo-1H-pyridine-3-carboxamide, commonly known as DMXAA, is a small molecule that belongs to the class of pyridine carboxamides. It was first identified as a potent antitumor agent in the late 1990s and has since been extensively studied for its potential as a cancer therapy. DMXAA has shown promising results in preclinical studies, and several clinical trials have been conducted to evaluate its safety and efficacy in treating various types of cancer.

Mechanism of Action

The mechanism of action of DMXAA is not fully understood, but it is believed to work through the activation of the immune system. DMXAA has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which are involved in the immune response to cancer. It has also been shown to inhibit the formation of new blood vessels, which are necessary for tumor growth.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, such as TNF-α and IFN-α, which are involved in the immune response to cancer. It has also been shown to inhibit the formation of new blood vessels, which are necessary for tumor growth. In addition, DMXAA has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of DMXAA for lab experiments is its potency as an antitumor agent. It has been shown to be effective at low concentrations, making it a useful tool for studying the mechanisms of tumor growth and development. However, DMXAA has some limitations as well. It is relatively unstable and can decompose over time, making it difficult to work with. In addition, it has been shown to have some toxicity in normal cells, which can limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on DMXAA. One area of interest is the development of more stable analogs of DMXAA that retain its antitumor activity but are easier to work with in the lab. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to DMXAA treatment. Finally, there is interest in combining DMXAA with other cancer therapies, such as chemotherapy and radiation, to improve its efficacy.

Synthesis Methods

DMXAA can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenylacetic acid with phosphorus pentachloride and dimethylamine to form the corresponding acid chloride. This is then reacted with 3-cyanopyridine to yield DMXAA in high yields.

Scientific Research Applications

DMXAA has been extensively studied for its potential as a cancer therapy. It has shown promising results in preclinical studies, including the induction of tumor necrosis and inhibition of tumor growth. Several clinical trials have been conducted to evaluate its safety and efficacy in treating various types of cancer, including non-small cell lung cancer, melanoma, and renal cell carcinoma.

properties

IUPAC Name

N-[1-(2,5-dimethylphenyl)ethyl]-N,6-dimethyl-4-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-11-6-7-12(2)15(8-11)14(4)20(5)18(22)16-10-19-13(3)9-17(16)21/h6-10,14H,1-5H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDRWBYSHUYRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)N(C)C(=O)C2=CNC(=CC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.